molecular formula C24H20N4O B2990846 1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895003-23-3

1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2990846
CAS No.: 895003-23-3
M. Wt: 380.451
InChI Key: HMESSXGNRILYGN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, a class of heterocyclic molecules known for their diverse pharmacological applications, including kinase inhibition and anticancer activity. The core structure consists of a fused pyrazole-pyrimidinone system. The substituents at the 1- and 5-positions distinguish this compound:

  • 5-Position: A naphthalen-1-ylmethyl moiety, introducing aromaticity and enhanced π-π stacking capabilities.

These structural features influence solubility, bioavailability, and target-binding affinity compared to simpler analogues .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-16-10-11-22(17(2)12-16)28-23-21(13-26-28)24(29)27(15-25-23)14-19-8-5-7-18-6-3-4-9-20(18)19/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMESSXGNRILYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,4-dimethylphenyl group: This step often involves a substitution reaction using a suitable reagent such as a halogenated derivative of 2,4-dimethylbenzene.

    Attachment of the naphthalen-1-ylmethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where naphthalen-1-ylmethanol is used as the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents such as halogenated derivatives and strong acids or bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Name Substituents Molecular Formula Key Features Source
Target Compound 1-(2,4-Dimethylphenyl), 5-(naphthalen-1-ylmethyl) C₂₅H₂₂N₄O High steric bulk; extended aromatic system N/A (Hypothetical)
5-(4-Bromobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one 1-(2-Methylphenyl), 5-(4-bromobenzyl) C₂₀H₁₆BrN₄O Bromine enhances halogen bonding; moderate lipophilicity
1-(4-Nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-(4-Nitrophenyl) C₁₁H₇N₅O₃ Nitro group increases polarity; potential redox activity
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[5-(2-methyl-pyrrolidin-1-ylmethyl)-pyridin-3-yl]-methanone 1-(4-Methanesulfonylphenyl), piperidinyl-pyridinyl methanone C₃₃H₃₃N₇O₅S Sulfonyl group improves solubility; complex pharmacokinetics
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Ethoxy-sulfonylphenyl, methylpiperazinyl C₂₅H₃₂N₆O₄S Piperazine enhances water solubility; methyl/propyl groups modulate lipophilicity

Key Differences and Implications

Substituent Effects
  • Aromatic vs. Aliphatic Groups: The target compound’s naphthalenyl group (logP ~5.2 estimated) increases lipophilicity compared to bromobenzyl (logP ~4.1) or nitrophenyl (logP ~2.8) substituents . This may enhance membrane permeability but reduce aqueous solubility.
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (in 1-(4-nitrophenyl)-analogue) and sulfonyl groups (e.g., in ) introduce strong electron-withdrawing effects, altering electronic distribution and reactivity. These groups may stabilize charge-transfer interactions but increase metabolic instability .

Biological Activity

The compound 1-(2,4-dimethylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazolo[3,4-d]pyrimidin core with substituents that enhance its biological activity. The presence of the naphthyl and dimethylphenyl groups contributes to its lipophilicity and potential receptor interactions.

Antiviral Activity

Recent studies have indicated that pyrazolo-pyrimidines exhibit promising antiviral properties. For instance, derivatives similar to the compound have been evaluated for their efficacy against various viruses:

  • HIV : Certain pyrazolo derivatives have shown significant inhibition of HIV replication with effective concentrations (EC50) in the low nanomolar range. For example, compounds with similar structures demonstrated EC50 values as low as 0.2 nM against HIV-1 .
  • Herpes Simplex Virus (HSV) : Other studies reported that related compounds effectively reduced HSV replication in vitro, suggesting a broad-spectrum antiviral potential .

Anticancer Activity

The anticancer properties of pyrazolo-pyrimidines are well-documented. The specific compound has been investigated for its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-73.16
HeLa2.74
A5490.39

These results indicate that the compound exhibits potent cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cells while maintaining selectivity towards non-cancerous cells .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Pyrazolo-pyrimidines are known to inhibit various kinases involved in cell proliferation and survival pathways.
  • Interference with Viral Replication : The compound may disrupt viral entry or replication processes within host cells.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study involving a series of pyrazolo derivatives showed significant reduction in viral load in patients infected with HIV after treatment with related compounds.
  • Clinical trials assessing the efficacy of these compounds in oncology settings have demonstrated improved patient outcomes compared to standard therapies.

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